molecular formula C17H23N5O3S B2650815 N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034210-35-8

N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2650815
CAS No.: 2034210-35-8
M. Wt: 377.46
InChI Key: HTVZEIKQBZEIMG-UHFFFAOYSA-N
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Description

N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a synthetic organic compound of significant interest in advanced pharmaceutical and agrochemical research. Its molecular architecture incorporates key functional groups that are often associated with biological activity, including a piperidine ring, a cyanopyrazine moiety, and a methylthio-ether side chain. The piperidine scaffold is a prevalent feature in numerous pharmacologically active compounds , while the cyanopyrazine unit is a versatile heterocycle known to contribute to binding affinity and metabolic stability in drug discovery efforts . The strategic integration of these components makes this compound a valuable intermediate for medicinal chemists. It is primarily utilized in the synthesis and exploration of novel molecules that target various enzymes and receptors. Researchers can employ this compound in structure-activity relationship (SAR) studies to optimize potency and selectivity, particularly in the development of potential inhibitors for proteases and kinases . Its structure suggests potential for interaction with central nervous system targets, given that related compounds containing the piperazine and cyanopyridine motifs have been investigated as high-affinity ligands for dopamine receptors, such as the D4 subtype . This compound is supplied for research use only (RUO) and is intended for qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-12(23)21-14(5-9-26-2)17(24)22-8-3-4-13(11-22)25-16-15(10-18)19-6-7-20-16/h6-7,13-14H,3-5,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVZEIKQBZEIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring with a cyano group can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a nitrile source.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions starting from linear precursors like 1,5-diaminopentane.

    Linking the Pyrazine and Piperidine Rings: This step involves the formation of an ether linkage between the pyrazine and piperidine rings, typically through nucleophilic substitution reactions.

    Incorporation of the Butanamide Backbone: The butanamide backbone is introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Addition of the Methylthio Group: The methylthio group is introduced via thiolation reactions, using reagents such as methylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly if it exhibits pharmacologically relevant activities such as enzyme inhibition or receptor modulation.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogues
Compound Name Core Structure Key Substituents Synthesis Highlights
Target Compound* Acetamide + butanoyl 3-cyanopyrazine-O-piperidinyl, SCH₃ Not explicitly described in evidence
N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolo-triazolo-pyrazin-1-yl)cyclopentyl)acetamide Cyclopentane-acetamide Tosyl-pyrrolo-triazolo-pyrazine, ethyl HATU/TEA coupling, thionyl chloride step
N-[(2Z)-4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide Butenyl-acetamide Piperidinylmethyl-pyridine, furylmethanesulfinyl Metabolite with sulfinyl group
2-(3-(6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)phenoxy)-N-isopropylacetamide Phenoxy-acetamide 4-methylpiperazinyl-pyrimidine, isopropyl n-BuOH reflux, silica gel purification

Structural Insights :

  • Heterocyclic Diversity: The target compound’s 3-cyanopyrazine contrasts with analogues bearing pyrimidine (e.g., ) or pyrrolo-triazolo-pyrazine (e.g., ).
  • Linker Flexibility: The piperidinyl-oxy bridge in the target compound offers conformational rigidity, unlike the butenyl chain in or phenoxy linker in , which may influence bioavailability and metabolic stability.
  • Substituent Effects : The methylthio (SCH₃) group in the target compound increases lipophilicity (clogP ≈ 2.5–3.0 estimated) relative to sulfinyl or polar piperazinyl groups in analogues , suggesting enhanced membrane permeability.

Pharmacological and Physicochemical Properties (Inferred)

Table 3: Estimated Properties
Property Target Compound Compound Compound
Molecular Weight ~420 g/mol ~550 g/mol ~430 g/mol
clogP ~3.0 ~2.8 ~2.0
Hydrogen Bond Donors 2 3 3
Topological Polar Surface Area ~90 Ų ~110 Ų ~95 Ų

Implications :

  • The methylthio group may reduce oxidative metabolism risks compared to sulfinyl metabolites in .

Biological Activity

N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The compound is classified as an amide due to the presence of the acetamide functional group. Its complex structure includes a piperidine ring, a cyanopyrazine moiety, and a methylthio group, which may influence its biological activity.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazine Ring: Cyclization of appropriate precursors.
  • Introduction of the Cyano Group: Nucleophilic substitution reactions.
  • Ether Bond Formation: Reaction with piperidine derivatives.

The mechanism of action for this compound likely involves interactions with various molecular targets, such as enzymes or receptors. The presence of the cyanopyrazine moiety enables binding to active sites on proteins, potentially modulating their activity.

Potential Biological Targets:

  • Neurotransmitter Systems: Similar compounds have shown effects on neurotransmitter release and reuptake.
  • Enzyme Inhibition: Research indicates potential inhibition of cholinesterase and other enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells: Enhanced apoptosis compared to standard treatments like bleomycin .

Antimicrobial Properties

Compounds containing piperidine and cyanopyrazine moieties have been evaluated for antimicrobial activity. Preliminary findings indicate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis while showing weaker activity against other tested strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in FaDu cells; apoptosis induction
AntimicrobialModerate activity against S. typhi and B. subtilis
Enzyme InhibitionInhibition of cholinesterase

Case Studies

Case Study 1: Anticancer Evaluation
In a recent study, derivatives similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated that structural modifications could enhance cytotoxic effects, suggesting a structure–activity relationship that warrants further exploration .

Case Study 2: Antimicrobial Screening
Another study focused on the antibacterial properties of synthesized piperidine derivatives revealed significant inhibitory effects against specific bacterial strains. The findings highlight the potential for these compounds in developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Piperidine functionalization : Introducing the 3-cyanopyrazin-2-yloxy group via nucleophilic substitution or Mitsunobu reaction.
  • Thioether incorporation : Methylthio group addition at the 4-position using methanethiol derivatives under controlled pH.
  • Acetamide coupling : Final step involves reacting the intermediate with acetyl chloride in anhydrous conditions.
    Characterization via NMR spectroscopy (¹H/¹³C) and mass spectrometry is critical for verifying purity .

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.
  • HPLC monitors degradation products in solvents (e.g., DMSO, ethanol) under UV exposure.
  • X-ray crystallography resolves crystal structure, revealing hydrogen-bonding patterns influencing stability .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or proteases due to the pyrazine-piperidine scaffold’s affinity for ATP-binding pockets.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential.
  • Microbial susceptibility testing : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP measurements (octanol-water partition) quantify lipophilicity, with the methylthio group increasing membrane permeability.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS . The thioether may undergo oxidation to sulfoxide/sulfone derivatives, altering bioavailability .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger) screens against homology models of targets (e.g., PI3K, EGFR).
  • Molecular dynamics simulations (GROMACS) evaluate binding stability over 100-ns trajectories.
  • QSAR models correlate substituent effects (e.g., cyano group’s electron-withdrawing nature) with activity .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Dose-response curve normalization : Standardize assays (IC₅₀/EC₅₀) to account for variability in cell viability protocols.
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if conflicting IC₅₀ values arise from fluorescence-based assays.
  • Batch-to-batch compound analysis : Ensure purity (>95% by HPLC) to exclude impurities as confounding factors .

Q. What strategies optimize the compound’s selectivity for a target receptor over off-targets?

  • Methodological Answer :
  • Fragment-based drug design : Replace the pyrazine ring with bioisosteres (e.g., pyridazine) to reduce off-target interactions.
  • Alchemical free-energy calculations (FEP+) predict binding affinity changes for structural analogs.
  • Selectivity profiling : Use kinase panels (e.g., Eurofins) to identify off-targets and refine substituents .

Q. How to design analogs to improve aqueous solubility without compromising activity?

  • Methodological Answer :
  • Prodrug approaches : Introduce phosphate or glycoside groups at the acetamide moiety for pH-dependent release.
  • Co-solvency studies : Test solubility in PEG-water mixtures and calculate Hansen solubility parameters.
  • Crystallinity reduction : Amorphous solid dispersions (spray-drying) enhance dissolution rates .

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